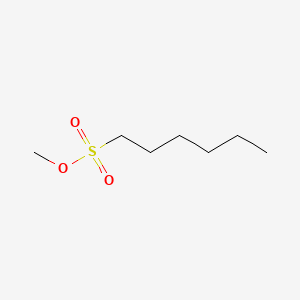

Methyl n-hexylsulfonate

Description

Methyl n-hexylsulfonate (CAS: Not provided in evidence) is a sulfonate ester with the molecular formula C₇H₁₆O₃S, structurally characterized by a hexyl chain (C₆H₁₃) bonded to a sulfonate group (SO₃⁻) and a methyl group (CH₃). Sulfonate esters are widely used as alkylating agents, surfactants, or stabilizers in organic synthesis and industrial applications.

Properties

IUPAC Name |

methyl hexane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-3-4-5-6-7-11(8,9)10-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUKELOKXUATFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145626 | |

| Record name | Methyl n-hexylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10307-26-3 | |

| Record name | 1-Hexanesulfonic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10307-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl n-hexylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010307263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl n-hexylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl n-hexylsulfonate can be synthesized through several methods. One common method involves the reaction of methanol with hexane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{OH} + \text{C}6\text{H}{13}\text{SO}_2\text{Cl} \rightarrow \text{CH}_3\text{SO}_2\text{C}6\text{H}{13} + \text{HCl} ] This reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl n-hexylsulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. These reactions typically occur under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Nucleophilic Substitution: The major products are alkylated derivatives where the sulfonate group is replaced by the nucleophile.

Oxidation: The major products are sulfonic acids or sulfoxides.

Reduction: The major products are sulfides or thiols.

Scientific Research Applications

Methyl n-hexylsulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfonyl-containing compounds.

Biology: The compound is used in biochemical studies to investigate the effects of sulfonate esters on biological systems.

Medicine: this compound is explored for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals due to its surfactant properties.

Mechanism of Action

Methyl n-hexylsulfonate can be compared to other sulfonate esters such as methyl methanesulfonate and ethyl n-hexylsulfonate. While all these compounds share the sulfonate ester functional group, they differ in their alkyl chains, which can influence their reactivity and applications. This compound is unique due to its specific alkyl chain length, which provides distinct physical and chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks specific information on Methyl n-hexylsulfonate, comparisons can be inferred from structurally analogous compounds, such as Methyl Hexanoate (a carboxylic acid ester) and other methyl esters.

Table 1: Structural and Functional Group Comparison

Key Differences:

Acidity and Reactivity: Sulfonate esters (e.g., this compound) are stronger acids than carboxylate esters (e.g., Methyl Hexanoate) due to the stability of the sulfonate conjugate base. This makes sulfonates more reactive in alkylation reactions. Carboxylate esters like Methyl Hexanoate are typically neutral and used in food or cosmetic industries .

Solubility and Polarity: Sulfonates exhibit higher water solubility compared to carboxylate esters because of the polar sulfonate group. Methyl Hexanoate, with a nonpolar hexyl chain, is more lipid-soluble .

Thermal Stability: Sulfonate esters generally decompose at higher temperatures than carboxylate esters due to stronger sulfur-oxygen bonds. Methyl Hexanoate has a boiling point of ~152°C (inferred from similar esters), while sulfonates may exceed 200°C .

Table 2: Hypothetical Physical Properties (Inferred)

| Property | This compound | Methyl Hexanoate |

|---|---|---|

| Molecular Weight (g/mol) | 180.3 | 130.2 |

| Boiling Point (°C) | ~200–220 (estimated) | 152 (estimated) |

| Water Solubility | Moderate | Low |

Research Findings and Limitations

Synthetic Utility: Sulfonate esters like this compound are preferred in controlled alkylation reactions due to their stability and selectivity. In contrast, Methyl Hexanoate is rarely used in synthesis but is a common flavor additive .

Evidence Gaps: The provided evidence lacks data on sulfonate esters, relying instead on carboxylate esters and diterpenoid derivatives . Direct experimental studies on this compound are necessary for authoritative comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.